- Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines, Nature Communications, 2020, 11(1),

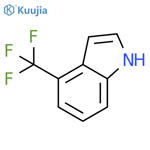

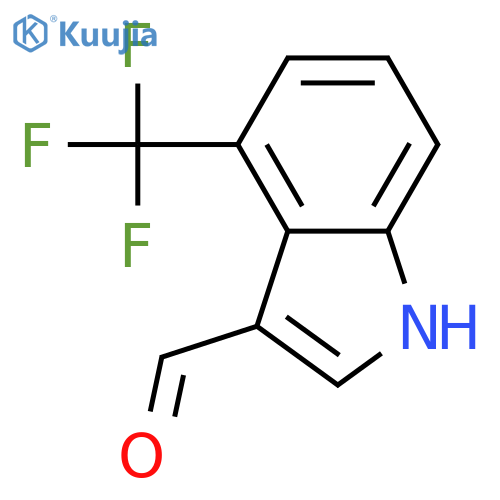

Cas no 959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde)

959236-12-5 structure

Nombre del producto:4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Número CAS:959236-12-5

MF:C10H6F3NO

Megavatios:213.15595293045

MDL:MFCD09954786

CID:1123190

PubChem ID:34175959

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 4-(trifluoromethyl)-1H-Indole-3-carboxaldehyde

- 4-(trifluoromethyl)-1H-indole-3-carbaldehyde

- 4-(Trifluoromethyl)-1H-indole-3-carboxaldehyde (ACI)

- F15931

- MFCD09954786

- SY056975

- 4-(Trifluoromethyl)indole-3-carbaldehyde

- SCHEMBL3676142

- DB-348873

- CS-12404

- 959236-12-5

- AC-29781

- Z1509199160

- AKOS022669253

- CS-0374156

- EN300-7464650

- DTXSID201248166

-

- MDL: MFCD09954786

- Renchi: 1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-9(7)6(5-15)4-14-8/h1-5,14H

- Clave inchi: YGSKOERZFUTESV-UHFFFAOYSA-N

- Sonrisas: O=CC1C2C(=CC=CC=2C(F)(F)F)NC=1

Atributos calculados

- Calidad precisa: 213.04014830g/mol

- Masa isotópica única: 213.04014830g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 15

- Cuenta de enlace giratorio: 1

- Complejidad: 254

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.4

- Superficie del Polo topológico: 32.9Ų

4-(trifluoromethyl)-1H-indole-3-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0546-250MG |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250MG |

¥ 963.00 | 2023-04-12 | |

| Enamine | EN300-7464650-0.25g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.25g |

$116.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-250mg |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 250mg |

¥1529.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$556 | 2021-08-04 | |

| Alichem | A199001066-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 98% | 5g |

$924.80 | 2023-08-31 | |

| eNovation Chemicals LLC | D696266-1g |

4-(Trifluoromethyl)indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$320 | 2024-07-20 | |

| Enamine | EN300-7464650-0.1g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.1g |

$83.0 | 2025-03-11 | |

| Enamine | EN300-7464650-0.5g |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95.0% | 0.5g |

$218.0 | 2025-03-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y08655-5g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 5g |

¥11809.0 | 2024-07-16 | |

| Chemenu | CM242973-1g |

4-(Trifluoromethyl)-1H-indole-3-carbaldehyde |

959236-12-5 | 95% | 1g |

$588 | 2024-07-18 |

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 45 - 120 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt; 15 - 30 min, neutralized, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 10 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 45 °C; 2 h, 45 °C; 45 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 9 - 10, rt

Referencia

- Preparation of cyclic peptides was antibacterial compounds, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Referencia

- Preparation of pyrimidinylindolecarboxamide derivatives and analogs for use as P2X7 receptor modulators, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C; 1 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 40 °C

Referencia

- Preparation of amide compounds as B-Raf kinase inhibitors, Japan, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → 85 °C; 85 °C → rt

Referencia

- Preparation of heteroaryl amide analogs as P2X7 receptor modulators, World Intellectual Property Organization, , ,

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Raw materials

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Preparation Products

4-(trifluoromethyl)-1H-indole-3-carbaldehyde Literatura relevante

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Nathalie Saffon-Merceron,Zoia Voitenko,Yulian Volovenko Chem. Sci., 2015,6, 1139-1149

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

959236-12-5 (4-(trifluoromethyl)-1H-indole-3-carbaldehyde) Productos relacionados

- 1214357-95-5(Ethyl 3-bromo-5-chloropicolinate)

- 74595-94-1(Triisobutyldihydrodithiazine)

- 2227898-96-4((2R)-1-(3-nitrophenyl)propan-2-ol)

- 850937-00-7(ethyl 4-(2-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetyl)piperazine-1-carboxylate)

- 1936487-88-5(1-propyl-1H-indazole-6-carbaldehyde)

- 852439-97-5(5-2-(morpholin-4-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)

- 1896752-52-5(8-azaspiro[4.5]decan-3-ol)

- 1207028-36-1(N-{2-(6-methylpyridazin-3-yl)aminoethyl}thiophene-2-sulfonamide)

- 1803794-36-6(Methyl 3-fluoro-2-(trifluoromethoxy)benzoate)

- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:959236-12-5)4-(trifluoromethyl)-1H-indole-3-carbaldehyde

Pureza:99%/99%/99%

Cantidad:500.0mg/1.0g/5.0g

Precio ($):214.0/321.0/930.0